3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(6,8-dimethyl-triazolo[4,3-b]pyridazin-7-yl)propanoic acid. This designation reflects the presence of a propanoic acid side chain attached to the seventh position of a dimethyl-substituted triazolopyridazine core structure. The compound is officially registered under Chemical Abstracts Service number 1000339-20-7, providing a unique identifier for database searches and regulatory documentation.
The molecular formula of this compound is C₁₀H₁₂N₄O₂, indicating a composition of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 220.22 grams per mole, though some sources report slight variations to 220.23 grams per mole, likely due to differences in atomic weight precision used in calculations. The compound's molecular descriptor language number is documented as MFCD09881042, which serves as an additional identification standard in chemical databases.
Atomic Connectivity and Bonding Patterns
The structural architecture of 3-(6,8-dimethyl-triazolo[4,3-b]pyridazin-7-yl)propanoic acid features a complex bicyclic heterocyclic core system consisting of fused triazole and pyridazine rings. The Simplified Molecular Input Line Entry System notation for this compound is Cc1c(c(nn2c1nnc2)C)CCC(=O)O, which provides a linear representation of the molecular connectivity pattern.
The International Chemical Identifier string for this compound is InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16). This systematic description indicates the presence of aromatic hydrogen atoms, aliphatic methylene groups, methyl substituents, and a carboxylic acid functional group. The International Chemical Identifier Key DGACMJHUIBPMDO-UHFFFAOYSA-N provides a hashed version of the structural information for rapid database searching.
The bicyclic core system demonstrates a unique fusion pattern where the triazolo ring is annulated to the [4,3-b]pyridazine system. This arrangement creates a rigid, planar heterocyclic framework that contains multiple nitrogen atoms capable of participating in hydrogen bonding and coordination interactions. The propanoic acid side chain extends from the seventh position of the core structure, introducing conformational flexibility through the two-carbon linker between the heterocyclic system and the carboxylic acid functionality.
Crystal structure analysis of related triazolo[4,3-b]pyridazine derivatives has revealed that the bicyclic core maintains planarity with minimal deviation from coplanarity. The methyl substituents at positions six and eight provide steric bulk that influences the overall molecular conformation and potential intermolecular interactions. The positioning of these methyl groups creates a specific electronic environment that affects the electron density distribution across the heterocyclic system.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 3-(6,8-dimethyl-triazolo[4,3-b]pyridazin-7-yl)propanoic acid. Proton nuclear magnetic resonance analysis would be expected to reveal characteristic signals for the various hydrogen environments present in the molecule. The aromatic proton on the triazole ring would typically appear in the downfield region between 7-9 parts per million, consistent with the deshielding effect of the nitrogen-rich heterocyclic system.
The methyl groups at positions six and eight of the bicyclic core would be expected to exhibit distinct chemical shifts due to their proximity to the electronegative nitrogen atoms in the ring system. These methyl protons would likely appear as singlets in the upfield region, with their exact chemical shift values dependent on the specific electronic environment created by the fused ring system. The propanoic acid side chain would generate characteristic patterns, with the methylene groups adjacent to the carboxylic acid functionality showing typical aliphatic chemical shifts.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality would be expected to exhibit a broad absorption in the region of 2500-3300 wavenumbers due to the hydroxyl stretch, along with a sharp carbonyl stretch around 1700 wavenumbers. The heterocyclic ring system would contribute multiple absorption bands in the fingerprint region, with carbon-nitrogen stretching vibrations appearing between 1200-1600 wavenumbers.
Ultraviolet-visible spectroscopy would provide information about the electronic transitions within the conjugated heterocyclic system. The extended π-electron system of the fused triazole-pyridazine rings would be expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 200-400 nanometers. The specific wavelengths and intensities of these absorption bands would depend on the electronic structure and substitution pattern of the heterocyclic core.
| Spectroscopic Technique | Expected Characteristics | Analytical Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons: 7-9 ppm; Methyl groups: 2-3 ppm; Aliphatic chain: 2-4 ppm | Structural confirmation and purity assessment |
| Infrared Spectroscopy | Carboxylic acid: 1700, 2500-3300 cm⁻¹; Heterocyclic: 1200-1600 cm⁻¹ | Functional group identification |
| Ultraviolet-Visible Spectroscopy | π-π* transitions: 200-400 nm | Electronic structure characterization |
Crystallographic Data and Solid-State Conformation
Crystallographic analysis of related triazolo[4,3-b]pyridazine derivatives has provided valuable insights into the solid-state structural characteristics of this compound class. High-resolution crystal structures with resolutions ranging from 1.4 to 1.53 Angstroms have been obtained for various derivatives, demonstrating the feasibility of detailed structural determination for compounds in this family.
The bicyclic core system of triazolo[4,3-b]pyridazine derivatives exhibits remarkable planarity in the crystalline state. Structural analysis has revealed that the fused ring system maintains coplanarity with minimal distortion, indicating strong aromatic character and effective orbital overlap between the constituent rings. This planar arrangement is stabilized by the inherent rigidity of the bicyclic framework and the optimal positioning of the nitrogen atoms within the ring system.
Crystal packing analysis has shown that compounds containing the triazolo[4,3-b]pyridazine scaffold can engage in specific intermolecular interactions. The multiple nitrogen atoms in the heterocyclic core provide opportunities for hydrogen bonding with neighboring molecules, while the planar aromatic system can participate in π-π stacking interactions. These non-covalent interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material.
The conformational preferences of the propanoic acid side chain in the crystal structure would be influenced by both intramolecular and intermolecular factors. The carboxylic acid functionality can participate in hydrogen bonding networks, potentially involving both the carbonyl oxygen and hydroxyl hydrogen atoms. The flexibility of the two-carbon linker allows for conformational adjustment to optimize these intermolecular interactions while maintaining favorable intramolecular geometry.
Computational studies using density functional theory methods have provided additional insights into the preferred conformations and electronic properties of triazolo[4,3-b]pyridazine derivatives. Predicted collision cross-section values for various ionic forms of related compounds have been calculated, providing information relevant to mass spectrometric analysis and gas-phase structural characterization.
Propriétés
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACMJHUIBPMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dimethyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional properties of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis of key differences and implications:
Structural Analog: 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic Acid
This analog replaces the 8-methyl group of the target compound with a hydroxyl (-OH) group. The substitution significantly alters physicochemical properties:
- Acidity: Both compounds contain a propanoic acid moiety, but the electron-withdrawing hydroxyl group in the analog may further lower the pKa of the carboxylic acid, increasing its acidity.
- Molecular Weight : The molecular formula of the hydroxy analog is inferred as C₉H₁₀N₄O₃ (calculated molecular weight: 222.20 g/mol ), reflecting the replacement of a methyl group (-CH₃) with a hydroxyl group (-OH) .
Commercial Availability and Research Implications
- Target Compound : Discontinued commercial availability (CymitQuimica, 2025) limits its accessibility for current research .
- Hydroxy Analog: No commercial availability data are provided, though its synthesis may require specialized routes due to the reactive hydroxyl group .
Comparative Data Table
*Calculated based on molecular formula differences.
Research Findings and Limitations
- Target Compound: Limited studies are available due to its discontinued status. Its methyl groups may confer metabolic stability but reduce solubility compared to hydroxy analogs .
- Hydroxy Analog : The hydroxyl group could enhance interactions with biological targets (e.g., enzymes or receptors) but may also increase susceptibility to oxidative degradation .
Activité Biologique
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a triazole ring fused to a pyridazine moiety, which is known to influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid exhibit a range of biological activities including:
- Antimicrobial Properties : Compounds with similar triazole and pyridazine structures have shown selective activity against various pathogens.
- Anticancer Activity : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- CNS Activity : Some analogs have demonstrated effects on the central nervous system.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For example, the triazole moiety can form hydrogen bonds with target proteins, influencing their function and potentially leading to therapeutic effects.
Antimicrobial Activity
A study focused on the antimicrobial activity of triazole derivatives found that compounds structurally related to 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid exhibited selective inhibition against Chlamydia trachomatis, suggesting potential applications in treating chlamydial infections without harming host cells .
Anticancer Properties
In another investigation into the anticancer properties of triazole-fused compounds, several derivatives were shown to inhibit cancer cell growth effectively. The mechanism involved the modulation of signaling pathways critical for cell survival and proliferation .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1. 3-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(phenyl)propanamide | Structure 1 | Exhibits anticancer properties |
| 2. 3-(5-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthyl)propanamide | Structure 2 | Potential CNS activity |
| 3. 2-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(benzyl)acetamide | Structure 3 | Antimicrobial activity reported |
Q & A
Q. What are the common synthetic routes for 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:
- Cyclization : Using triazole precursors with pyridazine derivatives under reflux conditions (e.g., DMF as a solvent at 80–100°C).
- Substitution : Introducing methyl groups via alkylation reagents like methyl iodide in the presence of a base (e.g., K₂CO₃).
- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or HCl under controlled pH conditions.
Q. Critical factors :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Catalyst | Yield optimization | Pd/C for hydrogenation |
| Temperature | Reaction rate | 80°C for cyclization |
| Solvent | Purity | DMF for polar aprotic conditions |
Yield and purity are highly dependent on stoichiometry, solvent selection, and post-synthesis purification (e.g., column chromatography or recrystallization).
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS).
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally similar triazolopyridazines .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. How can researchers determine the compound’s solubility and partition coefficient (logP) for in vitro assays?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy.
- logP : Reverse-phase HPLC with a C18 column, comparing retention times against standards .
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | Shake-flask |
| PBS | <0.1 | UV-Vis |
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., kinase inhibition efficacy) be resolved?
Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:
- Dose-response validation : Repeat assays with standardized ATP levels (e.g., 1 mM) and positive controls (e.g., staurosporine).
- Structural comparison : Use molecular docking to evaluate binding modes against kinase X-ray structures (e.g., PDB 7E7) .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or cellular phosphorylation assays .
Q. What methodologies are recommended for elucidating the mechanism of action (MoA) in disease models?
Q. How can stability studies under varying pH and temperature conditions inform experimental design?
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH stability : Assess hydrolysis in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 6–8 for maximum stability) .
Q. Degradation products :
| Condition | Major Degradant | Identified Via |
|---|---|---|
| Acidic (pH 2) | Propanoic acid derivative | LC-MS |
| Alkaline (pH 10) | Triazole ring-opened byproduct | NMR |
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified methyl groups or propanoic acid chains.
- Computational modeling : Use Schrödinger’s Glide for docking scores to prioritize synthetic targets.
- In vitro validation : Test analogs against primary targets (e.g., IC₅₀ shifts with bulkier substituents) .
Q. SAR example :
| Substituent | JAK2 IC₅₀ (nM) | Solubility (PBS) |
|---|---|---|
| 6,8-dimethyl | 120 | <0.1 mg/mL |
| 6-ethyl | 90 | <0.05 mg/mL |
Q. How should researchers integrate this compound into broader drug discovery pipelines?
- Lead optimization : Balance potency (e.g., kinase IC₅₀) with ADME properties using ProTox-II for toxicity prediction.
- In vivo models : Evaluate pharmacokinetics in rodents (e.g., Cmax and AUC via IV/PO administration).
- Patent landscaping : Cross-reference chemical databases (e.g., PubChem) to avoid structural overlap .
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